![molecular formula C8H3FN2S B060550 4-Fluorobenzo[d]thiazole-2-carbonitrile CAS No. 169776-13-0](/img/structure/B60550.png)
4-Fluorobenzo[d]thiazole-2-carbonitrile
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Description
4-Fluorobenzo[d]thiazole-2-carbonitrile is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with other compounds . The reaction yields 2-arylbenzothiazole with high yields, and alkyl-substituted derivatives are also formed . The reaction conditions are mild and the solvents used are eco-friendly .Molecular Structure Analysis
The molecular formula of 4-Fluorobenzo[d]thiazole-2-carbonitrile is C8H3FN2S . It has an average mass of 185.242 Da and a monoisotopic mass of 184.976913 Da .Future Directions
properties
IUPAC Name |
4-fluoro-1,3-benzothiazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBFTQCPELGDKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440679 |
Source
|
Record name | 4-Fluoro-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzo[d]thiazole-2-carbonitrile | |
CAS RN |
169776-13-0 |
Source
|
Record name | 4-Fluoro-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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